An In-depth Technical Guide to 2-Phenylpyridine: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Phenylpyridine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylpyridine (2-PhPy), a heterocyclic aromatic organic compound, is a pivotal building block and ligand in a multitude of scientific disciplines. Its unique structure, comprising a pyridine (B92270) ring substituted with a phenyl group at the 2-position, imparts a set of electronic and steric properties that render it invaluable in materials science, catalysis, and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of 2-phenylpyridine. Detailed experimental protocols for its synthesis and characterization are provided, alongside a summary of its toxicological profile. The content is intended to serve as a foundational resource for researchers and professionals engaged in work that intersects with this versatile compound.
Chemical Structure and Identification
2-Phenylpyridine is an aromatic compound with the chemical formula C₁₁H₉N.[1] The molecule consists of a pyridine ring and a benzene (B151609) ring linked by a carbon-carbon single bond. This linkage allows for rotational freedom, but the molecule predominantly exists in a planar conformation to maximize conjugation.
Caption: Chemical structure of 2-Phenylpyridine.
Table 1: Chemical Identifiers for 2-Phenylpyridine
| Identifier | Value | Reference |
| IUPAC Name | 2-phenylpyridine | [2] |
| CAS Number | 1008-89-5 | [3] |
| Molecular Formula | C₁₁H₉N | [1] |
| SMILES | c1ccc(cc1)-c2ccccn2 | |
| InChI | 1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H | |
| InChIKey | VQGHOUODWALEFC-UHFFFAOYSA-N | [2] |
Physicochemical Properties
2-Phenylpyridine is a colorless to pale yellow viscous liquid or oil at room temperature.[1][2] It is characterized by a high boiling point and is sparingly soluble in water but miscible with many common organic solvents.[4][5]
Table 2: Physicochemical Properties of 2-Phenylpyridine
| Property | Value | Reference |
| Molecular Weight | 155.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/oil | [1][2] |
| Density | 1.086 g/mL at 25 °C | [1] |
| Boiling Point | 268-270 °C | [1] |
| Flash Point | 110 °C (closed cup) | |
| Refractive Index (n20/D) | 1.623 | [4] |
| Water Solubility | Low / Not miscible | [1][4] |
| Solubility in Organic Solvents | Fully miscible with ethanol, acetone, toluene (B28343), methylene (B1212753) chloride | [4] |
| Vapor Pressure | 0.0028 mmHg | [2] |
| pKa (Strongest Basic) | 4.43 | [5] |
Spectroscopic Properties
The structural elucidation and characterization of 2-phenylpyridine are routinely performed using a variety of spectroscopic techniques.
Table 3: Spectroscopic Data for 2-Phenylpyridine
| Technique | Key Features and Observed Values | Reference |
| ¹H NMR | Chemical shifts are observed in the aromatic region (approx. 7.0-8.7 ppm). Specific shifts (399.65 MHz, CDCl₃): δ 8.66, 7.98, 7.66, 7.64, 7.44, 7.38, 7.14 ppm. | [6] |
| ¹³C NMR | Signals corresponding to the 11 carbon atoms of the phenyl and pyridine rings are observed. | [2] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of aromatic rings, and C=C and C=N stretching vibrations within the heterocyclic and aromatic systems. | [2][7] |
| UV-Vis Spectroscopy | Exhibits absorption maxima in the UV region, characteristic of its aromatic nature. Data available in methanol. | [8][9] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at m/z 155, corresponding to the molecular weight of the compound. | [2][8] |
Synthesis and Experimental Protocols
2-Phenylpyridine can be synthesized through several methods. The classical approach involves the reaction of phenyllithium (B1222949) with pyridine.[1] More contemporary methods, such as the Suzuki-Miyaura cross-coupling, offer greater functional group tolerance and are widely used.[10]
Synthesis via Phenyl Lithium and Pyridine
This method involves the nucleophilic addition of phenyllithium to pyridine, followed by rearomatization.[1][11]
Experimental Protocol:
-
Preparation of Phenyllithium: In a three-necked flask under an inert atmosphere (e.g., nitrogen), place lithium metal (0.5 gram-atom) and dry ether (100 mL).[11]
-
Slowly add a solution of bromobenzene (B47551) (0.25 mole) in dry ether (50 mL) to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution gradually over 30 minutes.[11]
-
Reaction with Pyridine: Slowly introduce dry pyridine (0.5 mole) in dry toluene (100 mL) to the phenyllithium solution with stirring.[11]
-
Distill off the ether and heat the remaining suspension at 110 °C for 8 hours.[11]
-
Work-up: Cool the reaction mixture to approximately 40 °C and cautiously add water (35 mL). Separate the aqueous layer.[11]
-
Dry the toluene layer with pulverized potassium hydroxide (B78521) (20 g) for one hour.[11]
-
Purification: Distill the toluene layer under reduced pressure. The fraction boiling at 140°C/12 mm Hg is collected as 2-phenylpyridine.[11]
Synthesis via Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-C bonds between a halide and a boronic acid.[12]
Caption: General workflow for Suzuki-Miyaura synthesis.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask, add 2-chloropyridine (B119429) (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[12]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[12]
-
Under the inert atmosphere, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (3 mol%).[12]
-
Add degassed solvents, for example, a mixture of 1,4-dioxane (B91453) (6 mL) and water (2 mL), via syringe.[12]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS. The reaction is typically complete within 12-18 hours.[12]
-
Work-up: After cooling, dilute the mixture with ethyl acetate (B1210297) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]
Key Applications
2-Phenylpyridine's bidentate coordination ability and photophysical properties make it a cornerstone in several advanced applications.[3]
Organic Light-Emitting Diodes (OLEDs)
2-Phenylpyridine is a crucial ligand in the synthesis of highly fluorescent and phosphorescent metal complexes, particularly with iridium(III) and platinum(II).[1] The resulting cyclometalated complexes, such as fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), are highly efficient phosphorescent emitters used in the emissive layer of OLEDs for displays and lighting.[1][14] The ligand structure significantly influences the emission color, efficiency, and stability of the OLED device.[1]
Catalysis
In coordination chemistry, 2-phenylpyridine acts as an effective bidentate ligand, forming stable complexes with various transition metals.[3] These complexes are employed as catalysts in a range of organic transformations, including:
-
Cross-Coupling Reactions: Ligands based on 2-phenylpyridine can enhance the yield and selectivity of reactions like Suzuki and Heck couplings.[3]
-
C-H Activation/Functionalization: The pyridyl nitrogen can act as a directing group, facilitating the regioselective activation and functionalization of the C-H bonds on the phenyl ring by metals like palladium and ruthenium.[15][16] This has opened new synthetic routes to complex substituted biaryls.
Caption: C-H activation catalytic cycle.[15]
Medicinal and Pharmaceutical Chemistry
The 2-phenylpyridine scaffold is present in various biologically active molecules and serves as a valuable starting point in drug discovery.[17] It has been explored for its potential in developing therapeutic agents for:
-
Oncology: Certain derivatives have shown anti-cancer properties.[17]
-
Neurological Disorders: The structure is being investigated for compounds targeting neurological diseases.[17][18]
-
Agrochemicals: Its derivatives are also used in the synthesis of agrochemicals for crop protection.[17]
Safety and Handling
2-Phenylpyridine is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][19]
Table 4: GHS Hazard Information for 2-Phenylpyridine
| Hazard Class | Category | Hazard Statement | Reference |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary.[20]
-
Storage: Store in a cool, dry place in a tightly sealed container. It is stable under normal conditions but incompatible with strong oxidizing agents.[4][20]
-
First Aid: In case of contact, flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[19][20]
Conclusion
2-Phenylpyridine is a compound of significant scientific and commercial importance. Its utility as a ligand in OLEDs and catalysis, and as a scaffold in medicinal chemistry, is well-established and continues to be an active area of research. A thorough understanding of its properties, synthesis, and handling is essential for any scientist or researcher working with this versatile molecule. This guide has provided a detailed overview of these core aspects to support ongoing and future innovations.
References
- 1. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2-Phenylpyridine | 1008-89-5 [chemicalbook.com]
- 5. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 6. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]
- 7. Pyridine, 2-phenyl- [webbook.nist.gov]
- 8. Pyridine, 2-phenyl- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Molecular Origin of Anisotropic Emission in an Organic Light-Emitting Diode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemimpex.com [chemimpex.com]
- 18. nbinno.com [nbinno.com]
- 19. fishersci.com [fishersci.com]
- 20. 2-Phenylpyridine(1008-89-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
